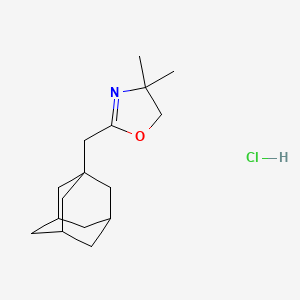![molecular formula C19H20N6O B5219659 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine, commonly known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. MPBD is a heterocyclic compound that belongs to the pyridazine family. It has a molecular formula of C23H23N7O, and its molecular weight is 421.48 g/mol. MPBD has been studied for its potential application in the treatment of various diseases due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of MPBD is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPBD has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of certain neurotransmitters and receptors in the brain. MPBD has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pain and inflammation.
实验室实验的优点和局限性
MPBD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects in vitro. However, MPBD has several limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MPBD has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic effects in animal models.
未来方向
There are several potential future directions for research on MPBD. One area of research could focus on the development of more efficient and cost-effective synthesis methods for MPBD. Another area of research could focus on the optimization of MPBD for use in animal models, with the ultimate goal of developing a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Finally, future research could focus on the identification of the specific enzymes and proteins that are targeted by MPBD, which could help to elucidate its mechanism of action and potential therapeutic effects.
合成方法
The synthesis of MPBD involves several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. The second step involves the reaction of 4-(4-methylbenzoyl)-1-piperazine with 6-chloropyridazine to form 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-chloropyridazine. Finally, the third step involves the reaction of 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-chloropyridazine with sodium azide and copper (I) iodide to form 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine.
科学研究应用
MPBD has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPBD has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MPBD has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
(4-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-3-5-16(6-4-15)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-2-9-20-25/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZADSXBVNGYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)